

Mechanism of oxime ligation with aminoxy compounds

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An In-depth Technical Guide to Oxime Ligation with Aminoxy Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of oxime ligation, a robust and versatile bioconjugation technique. The information presented is intended to equip researchers with the knowledge to effectively implement this chemistry in their work, from small molecule synthesis to complex protein modifications and material design.

The Core Mechanism of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminoxy (-ONH₂) group and an aldehyde or ketone to form a stable oxime bond (-O-N=C-). This reaction is highly valued in chemical biology and drug development for its bioorthogonality; the reacting functional groups are generally absent in biological systems, thus avoiding side reactions with native biomolecules.[1][2][3] The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack: The nitrogen atom of the aminoxy compound performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.
- Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the final oxime product and a molecule of water.



The overall reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product.[4]

pH Dependence

The rate of oxime ligation is highly dependent on the pH of the reaction medium. The reaction is generally fastest under slightly acidic conditions, typically between pH 4 and 5.[5][6] This is because the dehydration step of the carbinolamine intermediate is acid-catalyzed. At lower pH, the rate of dehydration increases. However, at very low pH, the aminoxy nucleophile becomes protonated and thus non-nucleophilic, which slows down the initial attack on the carbonyl group. At neutral or physiological pH (around 7.4), the reaction is significantly slower, which can be a limitation for certain biological applications.[5][7]

Reactivity: Aldehydes vs. Ketones

Aldehydes are generally more reactive towards oxime ligation than ketones.[8][9] This is due to both steric and electronic factors. The single substituent on an aldehyde carbonyl carbon presents less steric hindrance to the incoming aminoxy nucleophile compared to the two substituents on a ketone. Electronically, the aldehyde carbonyl is more polarized and thus more electrophilic. The difference in reactivity can be substantial, with ketones reacting orders of magnitude slower than aldehydes under similar conditions.[9][10]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, various nucleophilic catalysts have been developed. These catalysts accelerate the reaction by forming a more reactive intermediate.

Aniline and its Derivatives

Aniline was one of the first and is still a commonly used catalyst for oxime ligation.[11] It functions by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic and susceptible to attack by the aminoxy nucleophile in a transimination reaction, leading to the formation of the oxime product. Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[1]

Phenylenediamine Catalysts



More recently, substituted anilines, particularly m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been identified as significantly more efficient catalysts than aniline.[12][13] These catalysts can accelerate the reaction by up to 15 times more than aniline. [9][12][14] The enhanced catalytic activity of phenylenediamines is attributed to their increased nucleophilicity and, in the case of mPDA, its higher aqueous solubility, which allows for the use of higher catalyst concentrations.[9][12]

Quantitative Data on Oxime Ligation

The following tables summarize key quantitative data for oxime ligation reactions under various conditions, providing a basis for comparison and experimental design.



Reactants	Catalyst (Concentration)	рН	Second-Order Rate Constant (k ₂ , M ⁻¹ s ⁻¹)	Reference(s)
Aminooxyacetyl- peptide and Benzaldehyde	Aniline (100 mM)	7.0	8.2 ± 1.0	[15]
Aldehyde- functionalized GFP and Dansyl- aminooxy	Aniline (100 mM)	7.0	~0.1 (estimated from data)	[9]
Aldehyde- functionalized GFP and Dansyl- aminooxy	mPDA (100 mM)	7.0	~0.25 (estimated from data)	[9]
Aldehyde- functionalized GFP and Dansyl- aminooxy	mPDA (750 mM)	7.0	~1.5 (estimated from data)	[9]
Citral and Dansyl-aminooxy	Aniline (50 mM)	7.3	48.9	[12]
Citral and Dansyl-aminooxy	mPDA (50 mM)	7.3	78.2	[12]
2-Pentanone and Dansyl-aminooxy	Aniline (100 mM)	7.5	0.082	[9]
2-Pentanone and Dansyl-aminooxy	mPDA (100 mM)	7.5	0.20	[12]

Table 1: Comparison of Second-Order Rate Constants for Oxime Ligation.



Catalyst	Relative Efficiency (vs. Aniline)	Typical Concentration	Key Advantages	Reference(s)
Aniline	1x (Baseline)	10-100 mM	Well-established, effective at acidic and neutral pH	[8]
m- Phenylenediamin e	~2-15x	25-750 mM	High aqueous solubility, highly efficient at high concentrations	[9][12]
p- Phenylenediamin e	~19x (vs. aniline at pH 7)	2-10 mM	Highly effective at low concentrations, superior catalyst at pH 7	[5]

Table 2: Comparison of Common Catalysts for Oxime Ligation.

Reactants	Equilibrium Constant (K_eq, M ⁻¹)	Notes	Reference(s)
9-Formylfluorene and Hydroxylamine	3.0 x 10 ⁸	For the formation of the oxime from the carbinolamine intermediate.	[16]
Aminooxyacetyl- peptide and Benzaldehyde	> 10 ⁵	K_eq is at least two orders of magnitude larger than for the corresponding hydrazone.	[15]

Table 3: Equilibrium Constants for Oxime Formation.



Experimental Protocols

Detailed methodologies are crucial for the successful implementation of oxime ligation. Below are representative protocols for the ligation of a small molecule and a protein.

General Protocol for Small Molecule Oxime Ligation

This protocol is adapted for the reaction between an aminooxy-containing compound and an aldehyde in solution.

- Reagent Preparation:
 - Prepare a stock solution of the aminooxy-containing compound (e.g., 10 mM in DMSO).
 - Prepare a stock solution of the aldehyde (e.g., 10 mM in DMSO).
 - Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in a suitable buffer).
 - Prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
- Reaction Setup:
 - In a microcentrifuge tube, combine the reaction buffer, the aminooxy compound, and the aldehyde to the desired final concentrations (e.g., 100 μM aminooxy, 120 μM aldehyde).
 - Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 50 mM mPDA).
- Reaction Monitoring:
 - The reaction progress can be monitored by techniques such as HPLC, LC-MS, or NMR spectroscopy by taking aliquots at different time points.
- Purification:
 - Once the reaction is complete, the product can be purified using standard
 chromatographic techniques such as flash column chromatography or preparative HPLC.



Protocol for Oxime Ligation on a Protein

This protocol outlines the general steps for labeling an aldehyde-functionalized protein with an aminoxy-containing probe.[13]

Reagent Preparation:

- Prepare a stock solution of the aldehyde-functionalized protein (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 7.5).
- Prepare a stock solution of the aminooxy-probe (e.g., 10 mM in DMSO).
- Prepare a stock solution of the catalyst (e.g., 0.5 M pPDA or mPDA in 0.3 M phosphate buffer, pH 7.0).

Reaction Setup:

- In a microcentrifuge tube, combine the protein solution and the aminooxy-probe to achieve the desired final concentrations (e.g., 50 μM protein, 150 μM aminooxy-probe) in 0.1 M phosphate buffer, pH 7.0.
- Initiate the ligation by adding the catalyst to a final concentration of 25-100 mM.

Reaction Incubation:

 Incubate the reaction mixture at room temperature or 37°C for a duration determined by the reactivity of the substrates and the efficiency of the catalyst (can range from minutes to hours).

• Purification:

- The labeled protein can be purified from excess reagents and catalyst using sizeexclusion chromatography (SEC), dialysis, or affinity chromatography if a tag is present.
- The extent of labeling can be analyzed by SDS-PAGE, mass spectrometry (LC-MS), or UV-Vis spectroscopy if the probe is chromophoric.

Visualizing the Process: Diagrams



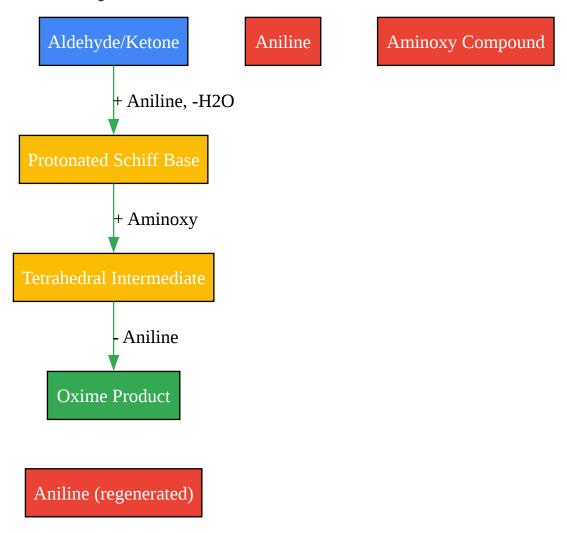
Reaction Mechanism



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Caption: General mechanism of oxime ligation.

Aniline Catalysis

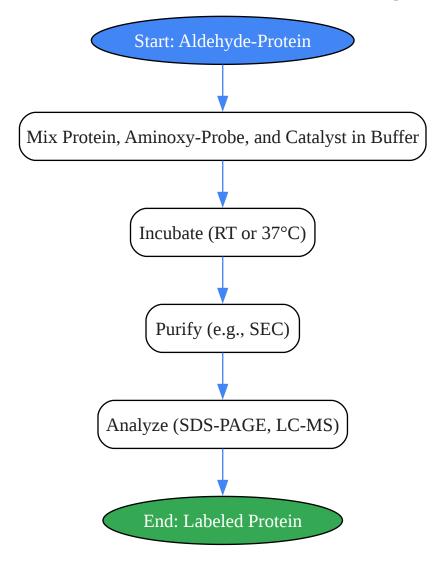


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Caption: Catalytic cycle of aniline in oxime ligation.



Experimental Workflow for Protein Labeling



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Caption: A typical workflow for protein labeling via oxime ligation.

Applications in Research and Drug Development

The robustness and chemoselectivity of oxime ligation have led to its widespread adoption in various scientific disciplines.

 Bioconjugation: This is a primary application, enabling the site-specific labeling of proteins, peptides, and nucleic acids with fluorescent probes, affinity tags, or polyethylene glycol (PEG) to enhance their therapeutic properties.[13][17]



- Drug Delivery: Oxime ligation is employed in the construction of antibody-drug conjugates
 (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer
 cells. This strategy enhances drug delivery to the tumor site while minimizing systemic
 toxicity.
- Materials Science: In materials science, oxime ligation is used to create hydrogels with tunable mechanical properties for applications in tissue engineering and controlled drug release.[4][18][19] The formation of oxime crosslinks allows for the creation of biocompatible and biodegradable scaffolds.
- Surface Modification: The reaction can be used to immobilize biomolecules onto surfaces for the development of biosensors and microarrays.

In conclusion, oxime ligation is a powerful tool for the covalent modification of molecules. Its reliability, specificity, and the development of efficient catalysts have solidified its place as a cornerstone of modern bioconjugation and materials science.

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